“N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride” is a chemical compound with the CAS Number: 62957-18-0 . It’s a powder form substance stored at room temperature . It’s used in chemical synthesis .
“N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride” could potentially be used in the synthesis of Polyethylene Naphthalate (PEN), a thermoplastic polyester . PEN demonstrates superior properties such as thermal and mechanical stability, oligomer extraction, gas barrier, heat resistance, tensile strength, and stability against UV light compared with polyethylene terephthalate (PET) . The synthesis of PEN involves three main parts; the oxidation of 2,6-dialkylnaphthalenes (2,6-DKN) to synthase dicarboxylic acid (2,6-NDA), the esterification of 2,6-NDA to produce dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC), and copolymerization of 2,6-NDC with ethylene glycol to PEN .
“N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride” could potentially be used in the disproportionation of 2-methylnaphthalene (2-MN) over unmodified and Zr-modified mesoporous MCM-41 zeolite catalysts . The results demonstrated that mesoporous MCM-41 zeolite catalyst has a selective pore shape for 2,6-triad DMN isomers, which may allow a decrease in the production cost of 2,6-DMN .
N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride is a chemical compound characterized by its dual amine functional groups attached to a dimethylnaphthalene backbone. Its molecular formula is , with a molecular weight of approximately 259.17 g/mol. This compound is notable for its unique structure, which combines the properties of naphthalene derivatives with diamine functionalities, making it a subject of interest in various chemical and biological applications .
Research on DMND dihydrochloride is limited. Further studies are required to explore its:
These reactions expand the utility of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride in synthetic organic chemistry.
The biological activity of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit:
The synthesis of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride generally involves several steps:
These methods may vary depending on specific laboratory conditions and desired purity levels .
N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride has several notable applications:
Interaction studies involving N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride focus on its reactivity with various biological and chemical systems. These studies typically assess:
Such studies are crucial for understanding how this compound behaves in biological systems and its potential effects on human health.
N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride shares structural similarities with other compounds but exhibits unique characteristics due to its specific substitutions. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,5-Dimethylnaphthalene | No amine groups; primarily used in polymer synthesis. | |
| 1,8-Diaminonaphthalene | Contains two amino groups at different positions; used in dye manufacturing. | |
| 4-Amino-1-naphthalenesulfonic acid | Contains a sulfonic acid group; widely used as a dye intermediate. | |
| N,N-Dimethyl-p-phenylenediamine | Similar diamine structure; used in hair dyes and polymers. |
The presence of both methyl and amine groups in N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride distinguishes it from these compounds, particularly regarding its potential applications in pharmaceuticals and materials science.
The naphthalene core of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride adopts a planar geometry due to the delocalized π-electron system inherent to fused benzene rings [6]. The two dimethylamino substituents are positioned para to each other at the 2- and 6-positions, creating a symmetric substitution pattern. Each amino group is bonded to two methyl groups, resulting in a trigonal pyramidal geometry around the nitrogen atoms. Protonation of the amino groups by hydrochloric acid generates ammonium ions, which introduce ionic character and influence molecular conformation through electrostatic interactions [4] [5].
Steric hindrance between the methyl groups and adjacent hydrogen atoms on the naphthalene ring may restrict free rotation around the C–N bonds, favoring a conformation where the methyl groups are oriented away from the aromatic plane. This spatial arrangement minimizes van der Waals repulsions and stabilizes the molecule [6]. Molecular mechanics simulations of analogous dimethylnaphthalene derivatives suggest that such substitutions enforce rigidity, reducing conformational flexibility [6].
The electronic structure of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride is dominated by the interplay between the aromatic naphthalene system and the electron-donating dimethylamino groups. Key bond properties include:
The dimethylamino groups donate electron density into the naphthalene ring via resonance, increasing electron density at the 2- and 6-positions. This electronic activation enhances the compound’s susceptibility to electrophilic substitution reactions at the remaining unsubstituted positions [8]. The hydrochloride counterions stabilize the positively charged ammonium groups through ionic interactions, further polarizing the molecule and influencing its solubility in polar solvents [4].
Direct crystallographic data for N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride are limited in the available literature. However, studies on structurally related dimethylnaphthalene derivatives provide insights into potential packing arrangements. For example:
These observations suggest that N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride likely adopts a similar monoclinic or orthorhombic crystal system, with chloride ions balancing the charge of the protonated dimethylamino groups. Hydrogen bonding between ammonium ions and chloride anions may further stabilize the lattice [5].
N2,N2-Dimethylnaphthalene-2,6-diamine dihydrochloride exhibits structural isomerism based on substituent positioning and rotational conformers:
Comparisons with 1,8-diaminonaphthalene highlight the electronic differences arising from substituent positioning: the 1,8-isomer exhibits stronger intramolecular hydrogen bonding, whereas the 2,6-isomer benefits from resonance stabilization [8] [9].
The structural features of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride directly influence its physicochemical properties:
| Structural Feature | Property Influence |
|---|---|
| Planar naphthalene core | Enhances UV-Vis absorption due to π→π* transitions; facilitates π-π stacking in solids [9]. |
| Dimethylamino groups | Increase solubility in organic solvents; electron-donating effects activate the ring [8]. |
| Dihydrochloride form | Improves water solubility via ionic dissociation; stabilizes the solid-state structure [4] [5]. |
| Symmetric substitution | Reduces stereochemical complexity; simplifies synthetic purification steps [2] [4]. |
The compound’s rigidity, conferred by the fused aromatic system and restricted C–N rotation, contributes to thermal stability. Additionally, the ionic nature of the dihydrochloride salt enhances its melting point compared to the free base form [4] [5].
| Parameter | Value | Method/Conditions | Reference |
|---|---|---|---|
| Physical State | Solid | Ambient conditions | [1] [2] |
| Physical Form | Powder | Commercial form | [1] [2] |
| Color | White to off-white | Visual observation | [1] [3] |
| Crystalline Nature | Crystalline | Commercial specification | [1] |
| Particle Size | Fine powder | Commercial form | [1] |
The solid-state properties are influenced by the naphthalene ring system, which provides structural rigidity, and the dihydrochloride salt formation, which promotes crystallization through ionic interactions. The fine powder form facilitates handling and dissolution for analytical applications.
The solubility characteristics of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride are significantly influenced by its salt nature. The formation of the dihydrochloride salt dramatically enhances water solubility compared to the free base form, as the ionic character promotes favorable interactions with polar solvents [4] [5].
| Solvent | Solubility | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|
| Water | Soluble | 20 | Enhanced by salt formation | [Inferred from similar salts] |
| Methanol | Likely soluble | 20 | Polar protic solvent | [Estimated] |
| Ethanol | Likely soluble | 20 | Polar protic solvent | [Estimated] |
| DMSO | Soluble | 20 | Aprotic polar solvent | [Estimated] |
| Chloroform | Limited solubility | 20 | Low polarity | [Estimated] |
| Hexane | Insoluble | 20 | Non-polar solvent | [Estimated] |
The enhanced water solubility results from the protonation of the nitrogen atoms, creating positively charged centers that interact favorably with water molecules through hydrogen bonding and electrostatic interactions. Related naphthalene diamine compounds, such as naphthalene-2,6-diamine, show poor water solubility in their free base forms [6] [7], highlighting the importance of salt formation for improving aqueous solubility.
Comprehensive thermal property data for N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride are not extensively reported in the literature. However, analysis of structurally related compounds provides insight into expected thermal behavior.
| Property | Value | Method | Pressure | Reference |
|---|---|---|---|---|
| Melting Point | Not reported | - | 1 atm | - |
| Decomposition Temperature | Not reported | - | - | - |
| Boiling Point | Not reported | - | - | - |
Related naphthalene diamine compounds exhibit melting points in the range of 185-226°C [8] [9] [6]. For example, naphthalene-2,6-diamine melts at 226°C [6], while 1,5-naphthalenediamine melts at 185-187°C [8]. The dihydrochloride salt formation typically results in higher melting points due to stronger intermolecular forces, suggesting that N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride would likely exhibit a melting point above 200°C.